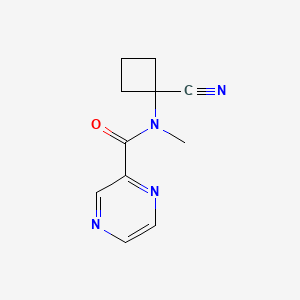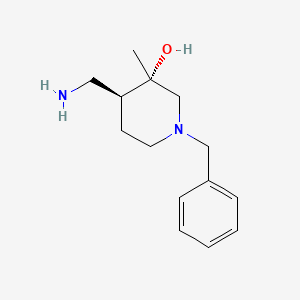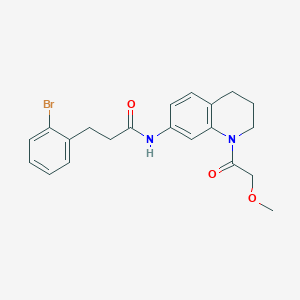
N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which would include “N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine”, can be performed via the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of a compound determines its requirement for various pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Aplicaciones Científicas De Investigación
Antimicrobial Agents
1,3,4-Thiadiazole derivatives, including N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine, have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against E. coli, B. mycoides, and C. albicans .
Antinociceptive Agents
New 1,3,4-thiadiazole derivatives have been synthesized and investigated for their antinociceptive effects on the nociceptive pathways of the nervous system . These compounds have shown significant effects against mechanical, thermal, and chemical stimuli .
Antifungal Agents
The in vitro antifungal activities of 1,3,4-thiadiazole derivatives have been evaluated against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) .
Anticancer Agents
1,3,4-Thiadiazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds have been tested against breast cancer and lung adenocarcinoma cell lines .
Antidiabetic Agents
1,3,4-Thiadiazole moiety has been associated with antidiabetic activity . This suggests that N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine could potentially be used in the development of new antidiabetic drugs .
Antihypertensive Agents
1,3,4-Thiadiazole derivatives have also been associated with antihypertensive activity . This suggests potential applications of N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine in the treatment of hypertension .
Direcciones Futuras
Propiedades
IUPAC Name |
2-N,2-N-bis(2-methylpropyl)-1,3,4-thiadiazole-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4S/c1-7(2)5-14(6-8(3)4)10-13-12-9(11)15-10/h7-8H,5-6H2,1-4H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTQPSOKQSRHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2675510.png)
![Tert-butyl (3aS,6aR)-2-prop-2-enoyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2675512.png)
![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2675513.png)

![4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2675517.png)

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2675520.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2675522.png)
![6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2675523.png)

![N-[[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide](/img/structure/B2675527.png)
![5-Cyclopropyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2675529.png)
![5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2675530.png)